Cas no 25447-65-8 (9,10-Dihydroergocornine)

9,10-ジヒドロエルゴコルニンは、エルゴタミンアルカロイドの誘導体であり、主に薬理学研究分野で使用される化合物です。その化学構造は、水素化によりエルゴリン骨格が安定化されており、酸化に対する耐性が向上しています。この特性により、標準的なエルゴタミンアルカロイドと比較して保存安定性に優れ、実験条件での再現性が高いことが特徴です。血管収縮作用やドーパミン受容体への親和性に関する基礎研究に適しており、in vitroおよびin vivo試験における信頼性の高いデータ取得が可能です。また、代謝産物の生成パターンが明確であるため、薬物動態研究にも有用です。

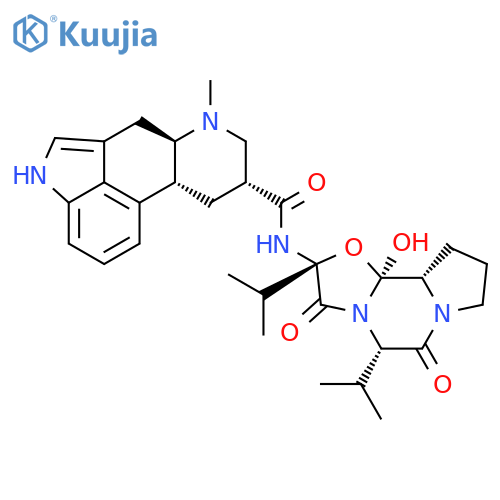

9,10-Dihydroergocornine structure

商品名:9,10-Dihydroergocornine

9,10-Dihydroergocornine 化学的及び物理的性質

名前と識別子

-

- Ergotaman-3',6',18-trione,9,10-dihydro-12'-hydroxy-2',5'-bis(1-methylethyl)-, (5'a,10a)-

- 9,10-dihydroergocornine

- (5'alpha,10alpha)-12'-hydroxy-3',6',18-trioxo-2',5'-di(propan-2-yl)-9,10-dihydroergotaman

- 9,10-Dihydro-12'-hydroxy-2',5'-bis(1-methylethyl)ergotaman-3',6',18-trione (5'alpha,10alpha)-

- D.H.O. 180

- Dihydroergocornine

- Ergocornine, 9,10-dihydro-

- Ergocornine, dihydro- (7CI)

- Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2',5'-bis(1-methylethyl)-, (5'alpha,10alpha)-

- UNII-IK4C1OC8NE

- DTXSID1044013

- Q5276426

- 25447-65-8

- CHEBI:59909

- CHEMBL2365712

- SPBio_002577

- Prestwick0_000569

- (2R,4R,7R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-bis(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),9,12(16),13-tetraene-4-carboxamide

- (6aR, 9R, 10aR)-N-[(1S, 2S, 4R, 7S)-2-hydroxy-5, 8-dioxo-4, 7-di(propan-2-yl)-3-oxa-6, 9-diazatricyclo[7.3.0.02, 6]dodecan-4-yl]-7-methyl-6, 6a, 8, 9, 10, 10a-hexahydro-4H-indolo[4, 3-fg]quinoline-9-carboxamide

- BPBio1_000394

- DIHYDROERGOCORNINE [WHO-DD]

- PDSP2_001087

- (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

- NS00007693

- (10alphaH)-12'-hydroxy-3',6',18-trioxo-2',5'alpha-di(propan-2-yl)-9,10-dihydroergotaman

- EN300-26213047

- IK4C1OC8NE

- Prestwick1_000569

- EINECS 246-992-0

- SEALOBQTUQIVGU-QNIJNHAOSA-N

- Prestwick3_000569

- Ergocornine, dihydro-

- DIHYDROERGOCORNINE [VANDF]

- DB11273

- SCHEMBL150648

- 9,10-Dihydroergocornine

-

- インチ: InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1

- InChIKey: SEALOBQTUQIVGU-QNIJNHAOSA-N

- ほほえんだ: CN1C[C@H](C(N[C@@]2(O[C@]3([C@@H]4CCCN4C([C@H](C(C)C)N3C2=O)=O)O)C(C)C)=O)C[C@@H]2C3C=CC=C4C=3C(C[C@@H]12)=CN4

計算された属性

- せいみつぶんしりょう: 563.311

- どういたいしつりょう: 563.311

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 41

- 回転可能化学結合数: 4

- 複雑さ: 1120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 118Ų

じっけんとくせい

- 密度みつど: 1.38

- ふってん: 844.6°C at 760 mmHg

- フラッシュポイント: 464.6°C

- 屈折率: 1.674

9,10-Dihydroergocornine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D116660-5mg |

9,10-Dihydroergocornine |

25447-65-8 | 5mg |

$13116.00 | 2023-05-18 | ||

| TRC | D116660-0.5mg |

9,10-Dihydroergocornine |

25447-65-8 | 0.5mg |

$ 1360.00 | 2022-06-06 | ||

| Enamine | EN300-26213047-0.05g |

25447-65-8 | 95% | 0.05g |

$2755.0 | 2024-06-18 | ||

| TRC | D116660-.5mg |

9,10-Dihydroergocornine |

25447-65-8 | 5mg |

$1642.00 | 2023-05-18 | ||

| TRC | D116660-2.5mg |

9,10-Dihydroergocornine |

25447-65-8 | 2.5mg |

$6917.00 | 2023-05-18 | ||

| TRC | D116660-25mg |

9,10-Dihydroergocornine |

25447-65-8 | 25mg |

$ 43000.00 | 2023-09-08 |

9,10-Dihydroergocornine 関連文献

-

R. I. Brinkworth,E. J. Lloyd,P. R. Andrews Nat. Prod. Rep. 1988 5 363

-

Jing-Jing Chen,Meng-Yao Han,Ting Gong,Jin-Ling Yang,Ping Zhu RSC Adv. 2017 7 27384

-

A. L. Glenn Q. Rev. Chem. Soc. 1954 8 192

-

Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496

25447-65-8 (9,10-Dihydroergocornine) 関連製品

- 11032-41-0(Ergotoxine, dihydro-)

- 6190-39-2(Dihydroergotamine mesylate)

- 3609-19-6(9,10-Dihydroergostine)

- 90650-44-5(8'-Hydroxy Dihydro Ergotamine(Mixture of Diastereomers))

- 8067-24-1(Dihydroergotoxine mesylate)

- 511-12-6(Levadex)

- 17479-19-5(Ergotaman-3',6',18-trione,9,10-dihydro-12'-hydroxy-2'-(1-methylethyl)-5'-(phenylmethyl)-, (5'a,10a)-)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量